1-Amino-1-cyclopropylpropan-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

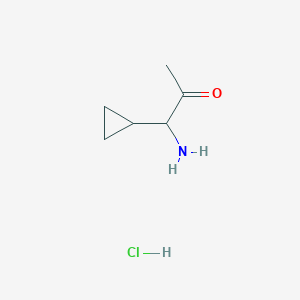

1-Amino-1-cyclopropylpropan-2-one;hydrochloride is a chemical compound with the molecular formula C6H11NO•HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a propanone backbone.

Métodos De Preparación

The synthesis of 1-Amino-1-cyclopropylpropan-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-Amino-1-cyclopropylpropan-2-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

1-Amino-1-cyclopropylpropan-2-one;hydrochloride serves as a building block in organic synthesis. Its unique structure allows researchers to create more complex molecules that can have diverse applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound may influence various biological systems:

- Enzyme Inhibition : Studies have shown potential effects on enzyme activity, which could lead to therapeutic applications.

- Protein Interactions : Investigations into how this compound interacts with proteins are ongoing, providing insights into its biological significance.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Neurological Disorders : Preliminary studies suggest it may have applications in treating conditions like depression or anxiety due to its effects on neurotransmitter systems.

- Antiviral Activity : Research is being conducted on its efficacy against viral infections, particularly influenza viruses, where it may serve as a lead compound for new antiviral drugs .

Industry

In industrial applications, this compound is being investigated for its role in:

- Material Science : Its unique properties may contribute to the development of new materials with specific characteristics.

- Chemical Processes : It could be used in various chemical processes due to its reactivity and stability under different conditions.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Antiviral Research : A study focused on developing compounds that inhibit the PA-PB1 interface of influenza A virus polymerase highlighted the importance of cycloalkyl moieties for antiviral activity. Although not directly related to this compound, it underscores the relevance of cyclopropyl structures in drug design .

- Neuropharmacology : Ongoing research is examining how this compound interacts with neurotransmitter systems, potentially leading to new treatments for mood disorders.

- Synthetic Chemistry Applications : The compound has been utilized as a precursor in synthesizing novel therapeutic agents, demonstrating its versatility as a building block in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1-Amino-1-cyclopropylpropan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also modulate protein-protein interactions, affecting various cellular processes .

Comparación Con Compuestos Similares

1-Amino-1-cyclopropylpropan-2-one;hydrochloride can be compared with other similar compounds, such as:

1-Aminocyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

Cyclopropylamine: Contains a cyclopropyl group attached to an amine, lacking the propanone backbone.

1-Cyclopropylpropan-2-one: Similar backbone but without the amino group. The uniqueness of this compound lies in its combination of a cyclopropyl group, an amino group, and a ketone group, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Amino-1-cyclopropylpropan-2-one hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of approximately 135.63 g/mol. This compound features a cyclopropyl group attached to an amine and a ketone functional group, making it a subject of interest in both synthetic and biological studies. The hydrochloride form enhances its solubility and stability, which is crucial for biological applications.

Chemical Structure

The structural characteristics of 1-Amino-1-cyclopropylpropan-2-one hydrochloride can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C6H12ClN |

| Molecular Weight | 135.63 g/mol |

| Functional Groups | Amine, Ketone |

| Structural Features | Cyclopropyl group |

Biological Activity Overview

Research into the biological activity of 1-Amino-1-cyclopropylpropan-2-one hydrochloride suggests potential applications in pharmacology, particularly concerning its effects on neurotransmitter systems. Compounds with similar structures have been studied for their modulatory effects on dopamine and serotonin receptors, indicating that this compound could be explored for treating neurological disorders or as a precursor in drug development .

The mechanism by which 1-Amino-1-cyclopropylpropan-2-one hydrochloride exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions. This interaction may provide insights into its therapeutic potential in psychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to 1-Amino-1-cyclopropylpropan-2-one hydrochloride:

- Neurotransmitter Modulation : Research indicates that similar cyclopropylamine derivatives can modulate dopamine and serotonin receptors, which are critical in the treatment of depression and anxiety disorders.

- Anticancer Properties : Some derivatives have shown promise as PLK4 inhibitors, which are relevant in cancer treatment due to their role in regulating cell division . The inhibition of PLK4 can lead to reduced proliferation in cancer cells, suggesting a potential avenue for therapeutic development.

- Synthesis and Derivatives : The synthesis of this compound often involves optimizing reaction conditions to enhance yield and purity, allowing for further exploration of its biological properties. The ability to synthesize derivatives may lead to compounds with improved efficacy or reduced side effects.

Comparative Analysis with Similar Compounds

To understand the unique position of 1-Amino-1-cyclopropylpropan-2-one hydrochloride within its class, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Amino-1-cyclopropylpropan-2-one HCl | Cyclopropylamine derivative | Contains a ketone at a different position |

| 2-Amino-3-methylbutanamide | Aliphatic amine | Exhibits different branching in the carbon chain |

| 4-Azatricyclo[4.3.1.13,8]undecan-5-one HCl | Tricyclic structure | Unique azatricyclic framework |

Propiedades

IUPAC Name |

1-amino-1-cyclopropylpropan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-4(8)6(7)5-2-3-5;/h5-6H,2-3,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWWMPTXGUGSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.